2-[4-(Trifluoromethyl)phenethyl]piperazine
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Overview
Description
“2-[4-(Trifluoromethyl)phenethyl]piperazine” is a chemical compound with the molecular formula C13H17F3N2 and a molecular weight of 258.29 . It is a solid substance .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17F3N2/c14-13(15,16)11-4-1-10(2-5-11)3-6-12-9-17-7-8-18-12/h1-2,4-5,12,17-18H,3,6-9H2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 137 - 139 degrees Celsius .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has focused on the synthesis of fluoroquinolones containing substituted N-(phenethyl)piperazine moieties, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative microorganisms. For example, ciprofloxacin derivatives with a N-(chloro-substituted phenethyl) residue have shown activity comparable or superior to reference quinolones (Foroumadi et al., 2006).
Structural Studies
Structural analyses of compounds like fluphenazine dihydrochloride dimethanol solvate, revealing detailed conformational information about the piperazine ring and its interaction with other molecular components, have been conducted (Joanna Petrus et al., 2012). These studies are vital for understanding the compound's chemical behavior and potential pharmaceutical applications.
Safety and Hazards
The safety information for “2-[4-(Trifluoromethyl)phenethyl]piperazine” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word is “Warning” and the pictograms include GHS07 .
Future Directions
The future directions for “2-[4-(Trifluoromethyl)phenethyl]piperazine” and other piperazine derivatives are likely to involve further exploration of their synthesis and potential applications in various fields, given their versatility and the wide range of biological and pharmaceutical activity associated with the piperazine moiety .
Mechanism of Action
Target of Action
“2-[4-(Trifluoromethyl)phenethyl]piperazine” is a type of piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties .
Biochemical Pathways
Piperazine derivatives can affect a variety of biochemical pathways depending on their specific chemical structure .
Pharmacokinetics
Many piperazine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Piperazine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]ethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-4-1-10(2-5-11)3-6-12-9-17-7-8-18-12/h1-2,4-5,12,17-18H,3,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNYICFGQXUGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239210 |
Source
|
Record name | 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-32-9 |
Source
|
Record name | 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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